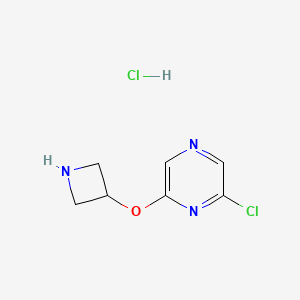

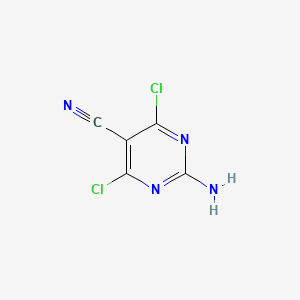

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

概要

説明

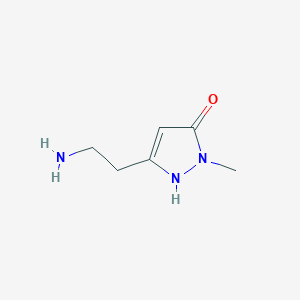

“2-Amino-4,6-dichloropyrimidine-5-carbonitrile” is a chemical compound with the empirical formula C5H3Cl2N3O . It is a substrate used in the synthesis of an N-terminal surrogate in amino acid and peptide analogues . It is also an important pharmaceutical intermediate, which can be used to prepare drugs such as RUP3 receptor antagonists and PI3K kinase inhibitors .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds (and its synthons) and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .Molecular Structure Analysis

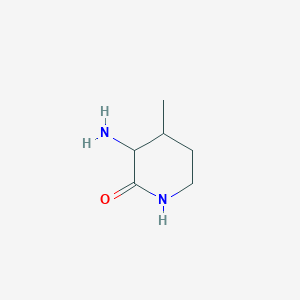

The molecular structure of “this compound” can be represented by the SMILES string [H]C (=O)c1c (Cl)nc (N)nc1Cl . The InChI key for this compound is GOJUJUVQIVIZAV-UHFFFAOYSA-N .Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups are possible. In one study, a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde was reported .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 208-224 °C . It should be stored at a temperature of 2-8°C . The molecular weight of the compound is 192.00 .科学的研究の応用

Synthesis and Antibacterial Activity

2-Amino-4,6-dichloropyrimidine-5-carbonitrile and its derivatives have been extensively studied for their synthesis and antibacterial properties. For instance, derivatives of this compound have been synthesized through a one-pot reaction and evaluated for their antibacterial activity (Rostamizadeh et al., 2013). Additionally, certain derivatives have shown significant inhibitory activity against Staphylococcus aureus (Taher & Helwa, 2012).

Antitumor Activity

The compound and its variants have also been explored for their potential antitumor properties. For example, some derivatives have demonstrated inhibitory effects against leukemia and a range of cancer cell lines at varying concentrations (Cocco, Congiu, Lilliu, & Onnis, 2006).

Molecular Docking and Mechanism Studies

The interaction of this compound derivatives with bacterial cells has been studied using molecular docking. These studies help understand the mechanism of action of these compounds, particularly their ability to induce bacterial cell membrane rupture (Bhat & Begum, 2021).

Scalable Synthesis Processes

Efforts have been made to develop scalable and safe synthesis processes for these compounds, essential for their practical application in various fields. This includes creating processes suitable for multikilogram-scale production (Zhang, Yan, Ge, Liu, & Wu, 2018).

Spectroscopic Analysis

Spectroscopic methods like Raman and infrared spectra have been employed to study the molecular structure of variants of this compound. Such studies are crucial in understanding the detailed molecular features and potential applications of these compounds (Abuelela, Mohamed, Wilson, & Zoghaib, 2016).

Safety and Hazards

将来の方向性

The main justification for researching and exploring synthetic methods to produce this significant class of heterocyclic systems is that functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This opens up possibilities for the development of new drugs and pharmaceuticals .

作用機序

Target of Action

It’s known that pyrimidine-based compounds, which include 2-amino-4,6-dichloropyrimidine-5-carbonitrile, are often used in the synthesis of pharmaceutically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structural alterations .

Mode of Action

This compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

It’s known that the compound can be used to build pyrimidine-based compound precursors of n-heterocyclic systems . These systems can interact with various biochemical pathways, depending on their specific structures and targets.

Result of Action

As a precursor to pyrimidine-based compounds, it could potentially contribute to a wide range of biological effects, depending on the specific structures and targets of the resulting compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are influenced by structural factors of the starting pyrimidine and the concentration of alkoxide ions . Additionally, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species.

特性

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPXXWQEKARQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)